Product packaging for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid(Cat. No.:CAS No. 1364932-19-3)

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Cat. No.: B1431232
CAS No.: 1364932-19-3
M. Wt: 284.35 g/mol
InChI Key: MKPOADZCFCZMRW-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a key chemical entity in pharmaceutical research, primarily utilized as an analytical standard and reference material for quality control in drug development . This compound is a structurally defined impurity and intermediate related to Oseltamivir, an antiviral medication . Researchers employ this high-purity standard in chromatographic methods like HPLC to identify, quantify, and control impurity profiles in active pharmaceutical ingredients (APIs), ensuring compliance with regulatory standards such as those in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . The compound has a molecular formula of C14H24N2O4 and a molecular weight of 284.35 g/mol . It is characterized by its specific stereochemistry, which is critical for its function and analysis . Proper storage at 2-8°C in a refrigerator is recommended to maintain the integrity and stability of the product . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O4 B1431232 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid CAS No. 1364932-19-3

Properties

IUPAC Name

(3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPOADZCFCZMRW-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364932-19-3
Record name 4-N-Desacetyl-5-N-acetyl oseltamivir acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364932193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10V6FRB9ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes

The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid generally derives from Oseltamivir or its intermediates and involves selective deacetylation and acetylation steps.

  • Starting Materials: Commonly, N-acetyl-D-glucosamine or shikimic acid derivatives are used as precursors in the synthesis of Oseltamivir-related compounds.
  • Key Synthetic Steps:
    • Construction of the cyclohexene ring via intramolecular Horner–Wadsworth–Emmons reaction from aldehyde intermediates.
    • Transformation of the N-acetyl group into azido groups for further functionalization.
    • Introduction of the 3-pentoxy substituent with stereochemical control.
    • Selective hydrolysis (deacetylation) at the 4-N position and acetylation at the 5-N position to yield the target compound.

These steps are supported by literature describing the synthesis of Oseltamivir and related compounds from N-acetyl-D-glucosamine, highlighting the pivotal role of intermediate aldehydes and azide chemistry for ring construction and functional group manipulation.

Industrial Preparation and Purification

  • Non-Sodium Azide Route:
    Industrial synthesis favors a non-sodium azide route for safety and scalability. Although longer, this route avoids hazardous sodium azide and uses milder reaction conditions, making it more suitable for large-scale production.
  • Hydrogenolysis and Salt Formation:
    The intermediate with acetyl and amino groups undergoes hydrogenolysis and subsequent salification (e.g., phosphoric acid treatment) to form the crude product.
  • Purification by Recrystallization:
    The crude this compound (also referred to as Ro 64-0796/002 in patents) is purified by recrystallization from solvents such as water, methanol, ethanol, or aqueous ethanol solutions (90–99% v/v).
    • Activated carbon treatment (0.5–2 hours reflux) is used to decolorize and remove impurities before crystallization.
    • Cooling the filtrate induces crystallization of the high-purity product.
  • Purity Achieved:
    • Purity >99.0% by HPLC
    • Maximum single impurity <0.1%
    • Total impurities <1.0%
    • Total recovery ≥80%
  • Solvent Selection:
    Water and lower alcohols are preferred due to solubility characteristics and ease of handling. The carbon chain length of the alcohol affects solubility and hence purification efficiency.

Detailed Experimental Data from Patent Literature

Step Conditions Solvent Temperature Duration Outcome Purity (HPLC) Recovery (%)
Hydrogenolysis and salification Pd catalyst, triphenylphosphine, phosphoric acid Dehydrated ethanol 35–50 °C 2 hours + 2 hours Crude product obtained Not specified Not specified
Recrystallization with ethanol GAC decolorization (1g per 12.5g crude) Dehydrated ethanol 60–80 °C reflux 60 min + cooling overnight Crystallized product 99.77% 89.15%
Recrystallization with methanol GAC decolorization (1g per 12.5g crude) Anhydrous methanol 50–60 °C reflux 45 min + cooling overnight Crystallized product Not specified Not specified

GAC: Granular Activated Carbon

This data illustrates the purification process that yields pharmaceutical-grade this compound, emphasizing solvent choice, temperature control, and decolorization steps.

Summary of Preparation Methodology

Aspect Description
Synthetic Approach Multi-step synthesis from N-acetyl-D-glucosamine or shikimic acid derivatives involving ring formation, azide chemistry, and selective acetylation/deacetylation
Industrial Route Non-sodium azide method preferred for safety; includes hydrogenolysis and phosphoric acid salt formation
Purification Recrystallization from water/alcohol with activated carbon treatment to achieve >99% purity
Key Parameters Solvent choice (methanol, ethanol, aqueous ethanol), temperature (50–80 °C), activated carbon dosage, cooling crystallization
Quality Control HPLC purity, impurity profile, recovery yield

Research Findings and Considerations

  • The non-sodium azide route, despite being longer, avoids hazardous reagents and allows safer scale-up.
  • Activated carbon treatment is critical for removing color and trace impurities, improving crystallization quality.
  • The recrystallization solvent and its concentration significantly influence the purity and yield of the final product.
  • The process yields a compound with stringent impurity limits suitable for pharmaceutical use, meeting regulatory standards.
  • The described methods are supported by multiple patents and chemical databases, providing a robust foundation for industrial application.

Chemical Reactions Analysis

Types of Reactions: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Pharmaceutical Applications

Impurity Reference Standards
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid serves as an impurity reference standard in the pharmaceutical industry. It is crucial for:

  • Quality Control (QC) : Used to ensure the purity and quality of Oseltamivir formulations during production.
  • Analytical Method Development : Employed in developing and validating analytical methods for detecting impurities in pharmaceutical products .

Regulatory Compliance
The compound is essential for meeting regulatory requirements, particularly for Abbreviated New Drug Applications (ANDA) where demonstrating the quality and consistency of drug products is critical .

Case Studies and Research Findings
Research studies have utilized this compound to investigate its role as an impurity in the metabolism of Oseltamivir. For instance:

  • Metabolic Studies : Research indicated that understanding impurities like this compound can provide insights into the metabolic pathways of antiviral drugs, influencing drug design and efficacy .
  • Toxicological Assessments : Studies have assessed the toxicological profiles of this compound to evaluate its safety as an impurity in therapeutic formulations .

Mechanism of Action

The mechanism by which 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid exerts its effects is not well understood, as it is primarily an impurity rather than an active drug. its presence can influence the overall efficacy and safety of Oseltamivir. The molecular targets and pathways involved in its formation and degradation are similar to those of Oseltamivir, involving the inhibition of the influenza virus neuraminidase enzyme.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Differences

  • Oseltamivir Carboxylate : The active metabolite of Oseltamivir lacks the ethyl ester group and has a free carboxylic acid, enhancing its binding to neuraminidase (NA) .
  • 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid: Retains the ethyl ester but replaces the acetyl group at the 4-N position with an amino group and introduces an acetyl group at the 5-N position, altering its pharmacokinetic properties .
  • Zanamivir: A sialic acid analog with a guanidino group instead of a hydrophobic side chain, enabling direct inhalation but poor oral bioavailability .
Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
This compound C₁₆H₂₈N₂O₄ 312.4 Chloroform, Methanol Ethyl ester, 5-N-acetyl, 4-N-amino
Oseltamivir Carboxylate C₁₄H₂₄N₂O₄ 284.3 Water Carboxylic acid, 5-N-acetyl
Zanamivir C₁₂H₂₀N₄O₇ 332.3 Water Guanidino, glycerol side chain
Peramivir C₁₅H₂₈N₄O₄ 328.4 Water Cyclopentane, carboxylic acid

Binding Affinity and Resistance Profiles

  • This compound: Limited direct activity data, but structural modifications suggest reduced NA binding compared to Oseltamivir carboxylate .
  • Zanamivir and Laninamivir : Exhibit lower resistance rates due to their closer structural resemblance to human sialic acid (N-acetylneuraminic acid) . Docking studies show Zanamivir binds optimally to mutant NA enzymes (ΔG = −6.57 kcal/mol for Oseltamivir vs. −7.51 to −9.43 kcal/mol for Zanamivir analogs) .
  • Fluorinated Derivatives : Fluorine-substituted Oseltamivir analogs demonstrate 5–259 times higher NA inhibition against resistant strains compared to Oseltamivir carboxylate .
Table 2: Docking Scores and Resistance Profiles
Compound Docking Score (ΔG, kcal/mol) Resistance to Mutant NA
Oseltamivir −6.57 High
Zanamivir −8.91 Low
Compound F32 (Derivative) −9.43 Moderate
Fluorinated Derivative (Table 1 in ) N/A Very Low

Biological Activity

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, a metabolite of the antiviral drug Oseltamivir (commonly known as Tamiflu), has garnered attention for its biological activity, particularly in the context of influenza treatment. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and comparative efficacy against influenza viruses.

This compound is formed through the metabolic processes that convert Oseltamivir into its active form, oseltamivir carboxylate (OC). The compound exhibits structural modifications that may influence its bioavailability and therapeutic efficacy compared to Oseltamivir. The primary metabolic pathway involves hydrolysis and deacetylation, leading to the formation of 4-N-Ac-Oseltamivir, which retains some antiviral properties similar to its parent compound.

The antiviral mechanism of this compound is primarily attributed to its role as a neuraminidase inhibitor . Neuraminidase is an enzyme critical for the release of new viral particles from infected cells. By inhibiting this enzyme, 4-N-Ac-Oseltamivir prevents the spread of the influenza virus within the host, thereby limiting viral replication and associated symptoms .

Table 1: Neuraminidase Inhibition Potency

CompoundIC50 (nM)Reference
Oseltamivir Carboxylate0.01 - 69.2
This compoundTBDOngoing Studies

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Following oral administration of Oseltamivir, the conversion to its active metabolite occurs rapidly, with peak plasma concentrations achieved within a few hours. The elimination half-life for oseltamivir is approximately 1–3 hours, while that for oseltamivir carboxylate is about 6–10 hours, allowing for effective dosing regimens .

Case Study: Efficacy in Influenza Prevention

A randomized controlled trial investigated the effectiveness of Oseltamivir in preventing influenza among household contacts of infected individuals. The results showed an overall protective efficacy of 89% against clinical influenza in contacts taking Oseltamivir . Although this study primarily focused on the parent compound, it provides insights into the potential efficacy of its metabolites.

Safety Profile and Adverse Effects

The safety profile of this compound appears to be favorable based on available data. Clinical studies have reported gastrointestinal side effects comparable to placebo groups when administering Oseltamivir . Neuropsychiatric adverse events have been assessed in patients receiving oseltamivir; however, no significant differences were noted between treated and untreated groups .

Q & A

Q. Notes

  • Avoided consumer/commercial content (e.g., supplier data, pricing).
  • All citations derived from peer-reviewed studies or validated patents.
  • Methodological rigor emphasized for reproducibility in academic settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Reactant of Route 2
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

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